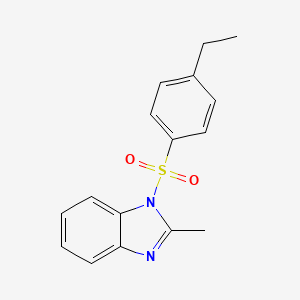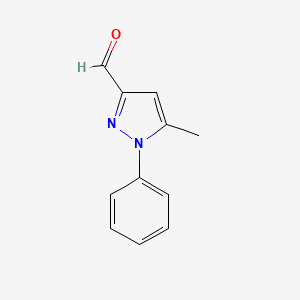
5-Methyl-1-phenylpyrazole-3-carbaldehyde
Übersicht
Beschreibung
5-Methyl-1-phenylpyrazole-3-carbaldehyde is a chemical compound with the following molecular formula: C₁₁H₉N₂O . It belongs to the class of pyrazole derivatives, which have been extensively studied due to their significance in medicinal chemistry and agrochemicals. Pyrazoles serve as core scaffolds in various biologically active molecules and drugs, including Celebrex, Viagra, and Rimonabant .
Synthesis Analysis
The synthesis of 5-Methyl-1-phenylpyrazole-3-carbaldehyde involves several steps. Initially, the starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate , is obtained through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. Subsequent basic hydrolysis yields the target compound, 5-Methyl-1-phenylpyrazole-3-carbaldehyde .
Molecular Structure Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 5-Methyl-1-phenylpyrazole-3-carbaldehyde has been used in the synthesis of various chemical compounds. For instance, its reaction with diethylaminoethylamino results in compounds with significant structural properties. Such reactions have led to the synthesis of complexes with distinct magnetic properties and crystal structures (Burlov et al., 2020).
Formation of Reduced Bipyrazoles
- The compound plays a critical role in the formation of reduced bipyrazoles. It undergoes reactions under certain conditions to yield chalcones, which then transform into reduced bipyrazoles. These reactions contribute to the understanding of molecular structures and supramolecular assembly (Cuartas et al., 2017).
Antitumor Activities
- In the field of pharmacology, the compound has been utilized to synthesize novel pyrazole derivatives, which exhibit promising antitumor activities. The cytotoxic activity of these derivatives has been evaluated against various cancer cell lines, demonstrating the potential of 5-Methyl-1-phenylpyrazole-3-carbaldehyde in cancer research (El-Sayed et al., 2016).
Green Chemistry Applications
- The compound has also been a focus in green chemistry. For example, its condensation reactions in ionic liquids have been studied, highlighting its role in promoting more environmentally friendly chemical processes (Hangarge et al., 2002).
Macrocyclic Complex Formation
- It is instrumental in the formation of macrocyclic complexes with metals like palladium and platinum. These complexes have applications in various fields, including material science and catalysis (Ramadan & El‐Emary, 1998).
Phototransposition Chemistry
- Photophysical and photochemical properties of derivatives of 5-Methyl-1-phenylpyrazole-3-carbaldehyde have been explored. These studies are crucial in understanding the phototransposition chemistry of such compounds (Pavlik et al., 1993).
Zukünftige Richtungen
: Shivapura Viveka, Gowda Vasantha, Dinesha, Shivalingegowda Naveen, Neratur Krishnappagowda Lokanath & Gundibasappa Karikannar Nagaraja. “Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.” Research on Chemical Intermediates, 42(2016), 4497–4511. Link
Eigenschaften
IUPAC Name |
5-methyl-1-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-10(8-14)12-13(9)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYUFMIOZLCWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-phenylpyrazole-3-carbaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

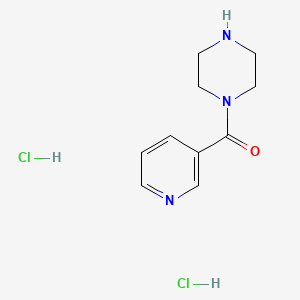
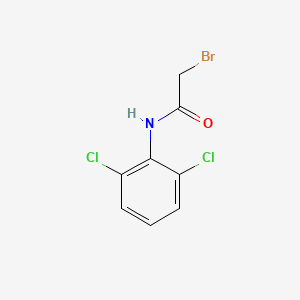
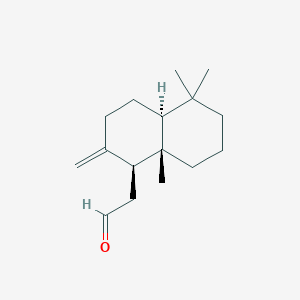
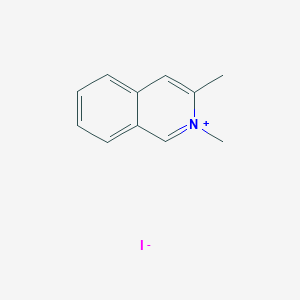
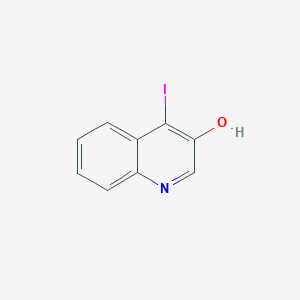
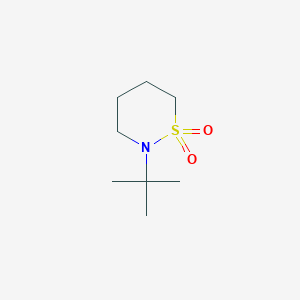
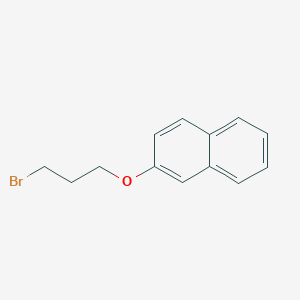
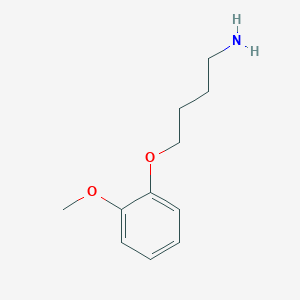
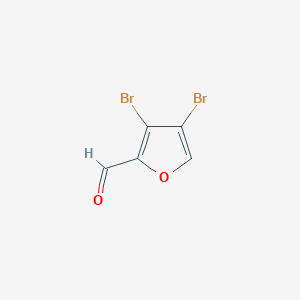
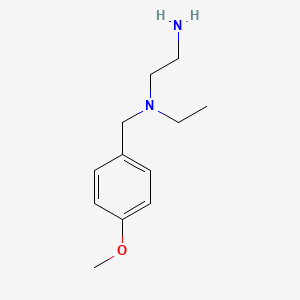
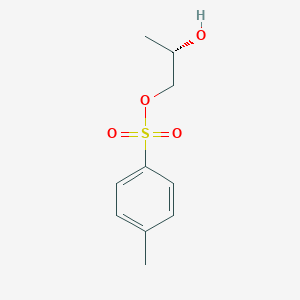
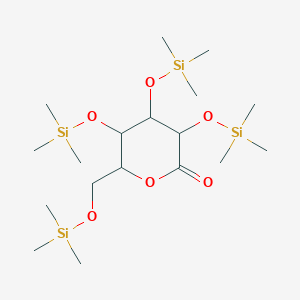
![(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B3259859.png)
